molecular formula C15H15FN6O3 B2942196 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1903165-19-4

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2942196
CAS RN: 1903165-19-4
M. Wt: 346.322
InChI Key: GCIQTSKDWWZDIE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a fluoro-substituted triazine ring, an ethyl group, a methoxy group, and a methyl-substituted pyrazole ring attached to a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoro-substituted triazine ring and the pyrazole ring suggests that this compound could have a planar structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the fluoro group on the triazine ring could potentially be replaced with other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluoro group could increase its stability, while the presence of the carboxamide group could influence its solubility .

Scientific Research Applications

Antiviral Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, as part of the benzamide-based 5-aminopyrazoles family, demonstrates significant potential in antiviral applications. A study outlines the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which were tested for anti-influenza A virus (subtype H5N1) activity. This research indicates that some of these compounds have substantial antiviral activities against bird flu influenza (H5N1) with significant viral reduction (Hebishy et al., 2020).

Synthesis and Mechanism Studies

The compound belongs to a class of molecules which have been the focus of synthesis and mechanism studies. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been studied, showcasing ANRORC rearrangement and N-formylation processes. Such studies contribute to a deeper understanding of the chemical properties and potential applications of related compounds (Ledenyova et al., 2018).

Biological Activities

Investigations into the biological activities of similar compounds have been conducted, with studies on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates reporting antimicrobial, antilipase, and antiurease activities. These findings suggest potential applications in the treatment of various bacterial infections and other conditions (Başoğlu et al., 2013).

Structural Characterization

Structural characterization studies, such as those on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, provide insights into the molecular geometry and interactions of related compounds, which are essential for understanding their pharmacological properties (Köysal et al., 2005).

Agricultural Applications

Some derivatives, such as 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, have been explored for their agricultural applications, particularly as fungicides and nematocides. This research highlights the versatility of these compounds beyond medical applications (Zhao et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with both AChE and BuChE, but it shows a stronger inhibitory activity against AChE . The compound is thought to inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to prolonged activation of cholinergic neurons, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of neurodegenerative disorders like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Pharmacokinetics

The compound’s efficacy suggests that it has sufficient bioavailability to exert its effects on ache and buche .

Result of Action

The primary result of the compound’s action is the enhancement of cholinergic neurotransmission due to increased acetylcholine levels. This can lead to improved cognitive function and memory, making it a potential therapeutic agent for Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive or unstable, it could pose a risk of explosion .

Future Directions

Future research on this compound could focus on exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O3/c1-21-8-11(14(19-21)25-2)13(23)17-5-6-22-15(24)10-7-9(16)3-4-12(10)18-20-22/h3-4,7-8H,5-6H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIQTSKDWWZDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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